molecular formula C9H12N2O2 B14832961 3-(Aminomethyl)-4-hydroxy-N-methylbenzamide

3-(Aminomethyl)-4-hydroxy-N-methylbenzamide

Katalognummer: B14832961
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: PUAPIMHQTPSTPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-4-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure This compound is characterized by the presence of an aminomethyl group at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-hydroxy-N-methylbenzamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia to introduce the aminomethyl group at the third position.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 3-(formylmethyl)-4-hydroxy-N-methylbenzamide.

    Reduction: Formation of 3-(aminomethyl)-4-hydroxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-4-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyl group may participate in redox reactions, altering the oxidative state of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Aminomethyl)-4-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    4-Hydroxy-N-methylbenzamide:

    3-(Aminomethyl)-N-methylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

3-(Aminomethyl)-4-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (aminomethyl, hydroxyl, and N-methyl) on the benzamide scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

3-(aminomethyl)-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(13)6-2-3-8(12)7(4-6)5-10/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI-Schlüssel

PUAPIMHQTPSTPG-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(C=C1)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.